molecular formula C20H21NO6 B554399 Z-Glu-OBzl CAS No. 3705-42-8

Z-Glu-OBzl

Cat. No.: B554399
CAS No.: 3705-42-8
M. Wt: 371.4 g/mol
InChI Key: VWHKODOUMSMUAF-KRWDZBQOSA-N
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Description

Z-Glu-OBzl, also known as N-Cbz-L-glutamic acid 1-benzyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. This compound is recognized for its role in various biochemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu-OBzl typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Z-Glu-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Esterification: Formation of this compound from glutamic acid and benzyl alcohol.

    Hydrolysis: Formation of N-Cbz-L-glutamic acid and benzyl alcohol.

Mechanism of Action

The mechanism of action of Z-Glu-OBzl primarily involves its role as a protecting group in peptide synthesis. By protecting the carboxyl group of glutamic acid, it prevents unwanted reactions during peptide bond formation. The compound is eventually removed under specific conditions, allowing the formation of the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Glu-OBzl is unique due to its specific combination of the Cbz protecting group and the benzyl ester, which provides stability and reactivity suitable for peptide synthesis. Its ability to be selectively removed under mild conditions makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKODOUMSMUAF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426371
Record name (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-42-8
Record name (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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